molecular formula C13H18ClNO2 B13486877 ethyl 2-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate hydrochloride

ethyl 2-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate hydrochloride

Cat. No.: B13486877
M. Wt: 255.74 g/mol
InChI Key: WVNPCYLEISLKFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate hydrochloride is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of an ethyl ester group, a methylamino group, and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate hydrochloride typically involves the following steps:

    Formation of the Indene Core: The indene core can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of the Methylamino Group: The methylamino group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indene core is replaced by a methylamino group.

    Esterification: The carboxylic acid group on the indene core is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to an alcohol.

    Substitution: The methylamino group can undergo nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and bases.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Ethyl 2-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the interaction of indene derivatives with biological targets.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2-amino-1-phenylpropan-1-one hydrochloride
  • N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one hydrochloride
  • N-methyl-2-amino-1-phenylpropan-1-one hydrochloride

Uniqueness

Ethyl 2-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate hydrochloride is unique due to its indene core structure, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications.

Biological Activity

Ethyl 2-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H18ClNO2
  • Molecular Weight : 255.74 g/mol
  • CAS Number : 2117775-81-0

The compound features an ethyl ester group and a methylamino group, which contribute to its biological activity. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Inhibition of Discoidin Domain Receptor 1 (DDR1) :
    • DDR1 is implicated in cancer progression and metastasis. Derivatives of this compound have shown selective inhibition of DDR1, suggesting potential applications in cancer therapy.
  • Neurological Applications :
    • The compound is being explored for its effects on neurological processes, potentially targeting receptors involved in neurodegenerative diseases.
  • Antimicrobial and Antitumor Activities :
    • Similar indene derivatives have demonstrated antimicrobial and antitumor properties, indicating that this compound may share these beneficial effects .

The mechanism by which this compound exerts its biological effects typically involves binding to specific molecular targets such as enzymes or receptors. This binding can modulate their activity, leading to various physiological responses.

Synthesis

The synthesis of this compound generally involves the following steps:

  • Formation of the Indene Core :
    • The initial step often includes the cyclization of suitable precursors to form the indene structure.
  • Introduction of Functional Groups :
    • Subsequent reactions introduce the ethyl ester and methylamino groups.
  • Hydrochloride Salt Formation :
    • The final step involves the formation of the hydrochloride salt to enhance solubility.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
Ethyl 2-amino-2,3-dihydro-1H-indene-5-carboxylateC13H17NO2Lacks methylamino group; potential for different biological activity
(S)-methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylateC11H13NO2Contains different substituents affecting receptor binding
2-Amino-2,3-dihydro-1H-indene-5-carboxamideC12H14N2OAmide derivative; distinct mechanism of action against DDR1

The structural differences among these compounds may influence their biological activities and therapeutic potentials.

Case Studies and Research Findings

Several studies have explored the biological activity of related indene derivatives:

  • A study published in Journal of Medicinal Chemistry highlighted the development of small molecule antagonists that target AM receptors with structural similarities to indenes .
  • Research on indane derivatives has shown promising results in treating conditions like Alzheimer's disease and certain cancers through their ability to modulate specific receptor activities .

Properties

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

ethyl 2-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate;hydrochloride

InChI

InChI=1S/C13H17NO2.ClH/c1-3-16-13(15)10-5-4-9-7-12(14-2)8-11(9)6-10;/h4-6,12,14H,3,7-8H2,1-2H3;1H

InChI Key

WVNPCYLEISLKFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(CC(C2)NC)C=C1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.